

# Application Notes and Protocols for the Automated Synthesis of [18F]Fallypride

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Fallypride precursor |           |
| Cat. No.:            | B15618266            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the automated synthesis of [18F]Fallypride, a crucial radiotracer for Positron Emission Tomography (PET) imaging of dopamine D2/D3 receptors. The information is intended to guide researchers, scientists, and drug development professionals in establishing a robust and reproducible manufacturing process for this important imaging agent.

## Introduction

[18F]Fallypride is a high-affinity antagonist for dopamine D2/D3 receptors, making it an invaluable tool in neuroscience research and the clinical evaluation of various neuropsychiatric disorders.[1] Automated synthesis of [18F]Fallypride is essential for ensuring consistent quality, reducing radiation exposure to personnel, and meeting the demands of clinical production.[2] This document outlines a generalized protocol based on common automated synthesis platforms and provides key data for process optimization and quality control.

# **Synthesis Overview**

The automated synthesis of [18F]Fallypride is typically achieved through a one-step nucleophilic substitution reaction. The process involves the labeling of a tosylate precursor with [18F]fluoride, followed by purification and formulation. While various automated synthesis modules are available, the fundamental steps remain consistent. A significant advancement in recent years has been the development of methods that utilize Solid Phase Extraction (SPE)



for purification, which simplifies the process and reduces synthesis time compared to traditional High-Performance Liquid Chromatography (HPLC) methods.[3][4]

# **Quantitative Data Summary**

The following tables summarize key quantitative data from various automated synthesis protocols for [18F]Fallypride, providing a comparative overview of different methods and platforms.

Table 1: Comparison of Automated [18F]Fallypride Synthesis Parameters



| Synthesis<br>Platform         | Precursor<br>Amount<br>(mg) | Phase<br>Transfer<br>Catalyst | Radiochemi<br>cal Yield<br>(RCY) (non-<br>decay<br>corrected) | Total<br>Synthesis<br>Time (min) | Purification<br>Method |
|-------------------------------|-----------------------------|-------------------------------|---------------------------------------------------------------|----------------------------------|------------------------|
| AllinOne<br>(AiO) /<br>RNplus | 2                           | ТВАНСО₃                       | 59 ± 4%                                                       | ~28                              | SPE[3]                 |
| AllinOne<br>(AiO) /<br>RNplus | 2                           | K₂CO₃/Krypto<br>fix-[2.2.2]   | 31 ± 3%                                                       | ~40                              | SPE[3]                 |
| IBA Synthera                  | Not Specified               | Not Specified                 | 36%                                                           | 55-65                            | HPLC[5]                |
| Sofie<br>Elixys/Pure<br>Form  | 2                           | TBA                           | 25%                                                           | Not Specified                    | HPLC[6]                |
| TracerLab<br>FX-FN            | 2                           | K₂CO₃/Krypto<br>fix-[2.2.2]   | 66 ± 1.4%<br>(decay-<br>corrected)                            | 51 ± 1.2                         | HPLC[7]                |
| Microfluidic<br>(iMiDEV)      | Not Specified               | Not Specified                 | 11%                                                           | Not Specified                    | HPLC[8]                |
| Micro-reactor                 | 0.02-0.04                   | Not Specified                 | Up to 88%<br>(decay-<br>corrected)                            | Not Specified                    | HPLC[9]                |

Table 2: Quality Control Specifications for [18F]Fallypride



| Quality Control Test                               | Specification               | Reference              |
|----------------------------------------------------|-----------------------------|------------------------|
| Radiochemical Purity                               | > 98%                       | [3][6]                 |
| pH of final product                                | 5.1 ± 0.4                   | [10]                   |
| Residual Solvents (e.g.,<br>Acetonitrile, Ethanol) | Below pharmacopoeial limits | [10]                   |
| Kryptofix-[2.2.2] (if used)                        | < 50 μg/mL                  | European Pharmacopoeia |
| Bacterial Endotoxins                               | < 175 EU/V                  | European Pharmacopoeia |
| Sterility                                          | Sterile                     | European Pharmacopoeia |

# **Experimental Protocols**

This section provides a detailed, step-by-step protocol for the automated synthesis of [18F]Fallypride using a cassette-based system with SPE purification, which offers a simplified and efficient workflow.[3][4]

### 4.1. Materials and Reagents

- Tosyl-fallypride precursor (2 mg) dissolved in acetonitrile (1 mL)
- [18F]Fluoride in [18O]H2O
- Tetrabutylammonium bicarbonate (TBAHCO<sub>3</sub>) solution (e.g., 10 μL of 40% solution) or Kryptofix-[2.2.2]/K<sub>2</sub>CO<sub>3</sub>
- Acetonitrile (for azeotropic drying)
- Sterile water for injection
- Ethanol for elution
- 0.9% Sodium Chloride for final formulation
- SPE Cartridges: Anion exchange (e.g., QMA), Alumina N, C18 Sep-Pak (e.g., Plus and Light)



- Sterile filter (0.22 μm)
- 4.2. Automated Synthesis Procedure (SPE Purification Method)
- [18F]Fluoride Trapping: The aqueous [18F]fluoride solution is passed through an anion exchange cartridge to trap the [18F]fluoride.[3]
- Elution of [18F]Fluoride: The trapped [18F]fluoride is eluted into the reactor vessel using an eluent containing a phase transfer catalyst (e.g., TBAHCO<sub>3</sub> or Kryptofix-[2.2.2]/K<sub>2</sub>CO<sub>3</sub>).[3]
- Azeotropic Drying: The [18F]fluoride/catalyst mixture is dried by azeotropic distillation with acetonitrile under vacuum and a stream of helium at approximately 95 °C.[3]
- Radiolabeling Reaction: The precursor solution (tosyl-fallypride in acetonitrile) is added to the dried [18F]fluoride complex in the reactor. The reaction mixture is heated at 95 °C for 10 minutes.[3]
- Cooling: The reactor is then cooled to approximately 40 °C.[3]
- SPE Purification: The crude reaction mixture is passed through a series of SPE cartridges (e.g., Alumina N Plus Light, Sep Pak Plus C18, and Sep Pak Light C18) to remove unreacted [18F]fluoride and other impurities.[3]
- Cartridge Washing: The cartridges are washed with sterile water (e.g., 40 mL) to remove any remaining polar impurities.[3]
- Elution of [18F]Fallypride: The purified [18F]Fallypride is eluted from the C18 cartridge with ethanol (e.g., 1 mL).[3]
- Final Formulation: The ethanolic solution of [18F]Fallypride is passed through a 0.22 μm sterile filter into a sterile product vial. The final product is then diluted with 0.9% aqueous NaCl to achieve the desired radioactive concentration and an ethanol concentration suitable for intravenous injection.[3]

## **Mandatory Visualizations**

Diagram 1: Automated Synthesis Workflow for [18F]Fallypride





Click to download full resolution via product page

Caption: Automated synthesis workflow for [18F]Fallypride via SPE purification.



#### Diagram 2: Quality Control Workflow for [18F]Fallypride



Click to download full resolution via product page

Caption: Quality control workflow for the release of [18F]Fallypride.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Positron emission tomography Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. GMP compliant simplified fast and high yielding automated synthesis of [18F]fallypride without the need of HPLC purification PMC [pmc.ncbi.nlm.nih.gov]
- 4. GMP compliant simplified fast and high yielding automated synthesis of [18F]fallypride without the need of HPLC purification PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. pdf 대한핵의학기술학회 [kinmt.org]
- 8. Production of [18F]DPA-714, [18F]fallypride and [18F]LBT-999 using iMiDEV, a fully automated microfluidic platform: towards clinical radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of [18F]fallypride in a micro-reactor: rapid optimization and multiple-production in small doses for micro-PET studies PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Automated Synthesis of [18F]Fallypride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618266#protocol-for-automated-synthesis-of-18f-fallypride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com